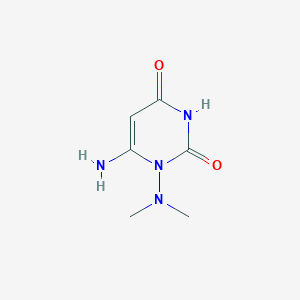
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2. This reaction yields the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound exhibits high electrophilic nature, which allows it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or receptors, resulting in its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a dimethylamino group.
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione: Contains a pyrrolo ring fused to the pyrimidine ring.
6-(dimethylamino)-1H-pyrimidine-2,4-dione: Similar structure but without the amino group at position 6 .
Uniqueness
6-amino-1-(dimethylamino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of an amino group and a dimethylamino group on the pyrimidine ring. This unique structure contributes to its diverse chemical reactivity and wide range of applications in various fields.
Propiedades
Número CAS |
89488-99-3 |
|---|---|
Fórmula molecular |
C6H10N4O2 |
Peso molecular |
170.17g/mol |
Nombre IUPAC |
6-amino-1-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-9(2)10-4(7)3-5(11)8-6(10)12/h3H,7H2,1-2H3,(H,8,11,12) |
Clave InChI |
FVCASHTZDYPQDZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C(=CC(=O)NC1=O)N |
SMILES canónico |
CN(C)N1C(=CC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















